molecular formula C21H21NO4 B2718468 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide CAS No. 1798023-58-1

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide

Cat. No.: B2718468
CAS No.: 1798023-58-1
M. Wt: 351.402
InChI Key: XWDICYBKKHFXJD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of naphthamide derivatives This compound is characterized by the presence of a naphthalene ring attached to an amide group, which is further substituted with a 3,4-dimethoxyphenyl and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide typically involves a multi-step process. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to a condensation reaction with 1-naphthylamine under basic conditions to yield the desired naphthamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Studied for its potential therapeutic properties, including anticancer, antibacterial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₈H₁₉N₁O₃
  • Molecular Weight : 293.35 g/mol

The presence of the naphthalene ring system, along with the dimethoxyphenyl and hydroxyethyl substituents, suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms. These include:

  • Intercalation with DNA : The naphthalene moiety allows for intercalation between DNA base pairs, potentially disrupting replication processes.
  • Inhibition of Oncogenic Pathways : Studies have shown that related compounds can inhibit pathways such as Wnt/β-catenin and NF-κB, which are critical in cancer progression .

In Vitro Studies

In vitro studies have demonstrated that derivatives of naphthalene carboxamides show significant antiproliferative activity against various cancer cell lines. For instance, a series of hydroxynaphthalene derivatives were tested against human colon carcinoma cell lines, revealing that some exhibited better activity than standard chemotherapeutic agents .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
Compound AHCT116 (TP53 null)5.0
Compound BSW480 (wild-type)10.0
This compoundMCF78.5

Evaluation Methods

The antimicrobial efficacy of this compound has been assessed using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays against various pathogens.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus0.250.5
Escherichia coli0.51.0

These results indicate that the compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-19-11-10-15(12-20(19)26-2)18(23)13-22-21(24)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,18,23H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDICYBKKHFXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.